
Dihydropleuromutilin
Description
Dihydropleuromutilin is a semi-synthetic derivative of pleuromutilin, a naturally occurring tricyclic diterpenoid antibiotic isolated from Clitopilus fungi. It is synthesized via selective hydrogenation of the ethene group in pleuromutilin to an ethyl group, resulting in the saturated C14 side chain . This modification retains its core antibacterial mechanism: binding to the 50S ribosomal subunit to inhibit bacterial protein synthesis .
Key properties include:
- Molecular Formula: C₂₂H₃₆O₅
- Molecular Weight: 380.5 g/mol
- Source: Semi-synthetic (derived from pleuromutilin)
- Purity: >95% by HPLC
- Antibiotic Activity: Comparable to pleuromutilin against Gram-positive bacteria (e.g., Staphylococcus aureus) and some Gram-negative pathogens .
Despite its efficacy, this compound has been less studied than its analogues, which often feature additional functional groups to enhance pharmacokinetic properties .
Propriétés
IUPAC Name |
[(2R,3S,4R,6R,8R,14R)-4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-hydroxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O5/c1-6-20(4)11-16(27-17(25)12-23)21(5)13(2)7-9-22(14(3)19(20)26)10-8-15(24)18(21)22/h13-14,16,18-19,23,26H,6-12H2,1-5H3/t13-,14+,16-,18+,19+,20-,21?,22?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOIPDPHQXGIRG-JKZASVEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C2(C(CCC3(C2C(=O)CC3)C(C1O)C)C)C)OC(=O)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C[C@H](C2([C@@H](CCC3([C@H]2C(=O)CC3)[C@H]([C@@H]1O)C)C)C)OC(=O)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676274 | |
Record name | (4R,5S,6R,8R,9aR,10R)-6-Ethyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propanocyclopenta[8]annulen-8-yl hydroxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42302-24-9 | |
Record name | (4R,5S,6R,8R,9aR,10R)-6-Ethyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propanocyclopenta[8]annulen-8-yl hydroxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Catalytic Hydrogenation
Pleuromutilin’s ethene group is reduced using hydrogen gas in the presence of a palladium catalyst. Typical conditions include 10% Pd/C in ethyl acetate under 1 atm H₂ at 25°C for 12 hours, yielding this compound with >85% efficiency. Stereochemical integrity at adjacent centers (e.g., C14) is preserved due to the reaction’s mild conditions.
Table 1: Optimization of Catalytic Hydrogenation
Catalyst | Solvent | Pressure (atm) | Time (h) | Yield (%) |
---|---|---|---|---|
Pd/C | EtOAc | 1 | 12 | 85 |
PtO₂ | MeOH | 2 | 6 | 78 |
Raney Ni | THF | 3 | 8 | 65 |
The choice of Pd/C balances cost and reactivity, while ethyl acetate minimizes side reactions. Post-reaction purification involves crystallization from methyl tert-butyl ether (MTBE) to achieve >99% purity.
Total Synthesis Approaches
Total synthesis of this compound begins with simpler terpenoid precursors, enabling structural diversification. Two key strategies dominate the literature: radical-mediated cyclization and transannular hydrogen transfer.
SmI₂-Mediated Cyclization
The eight-membered ring of pleuromutilin is constructed via a samarium iodide (SmI₂)-induced radical cyclization. Starting from (+)-trans-dihydrocarvone, a 18-step sequence generates the tricyclic core. The final hydrogenation step (Table 1) completes the synthesis.
Table 2: Key Steps in Total Synthesis
This route achieves an overall yield of 12–15%, with the cyclization step being >90% stereoselective.
Modular Synthesis via Enimide-Iodoether Coupling
A convergent approach couples an enimide with a bifunctional iodoether to assemble the mutilin core. This 17–20 step process allows for late-stage diversification, including C12 epimerization. Post-synthesis hydrogenation affords this compound derivatives with extended antibacterial spectra.
Crystallization and Purification Techniques
High-purity this compound is critical for pharmaceutical applications. Crystallization protocols from the pleuromutilin derivative synthesis literature are adapted for this purpose.
Solvent-Based Crystallization
Crystallization from MTBE or 2-propanol effectively removes impurities. For example, dissolving crude this compound in 2-propanol at 55°C, followed by cooling to 0°C, yields needle-like crystals with 99.5% purity.
Table 3: Crystallization Conditions
Solvent | Temperature (°C) | Purity (%) | Crystal Form |
---|---|---|---|
MTBE | 25 | 98.7 | Prismatic |
2-Propanol | 0 | 99.5 | Needle-like |
Ethanol | −20 | 97.2 | Amorphous |
Acid Salt Formation
Methanesulfonic acid treatment generates crystalline salts, simplifying isolation. For instance, reacting this compound with methanesulfonic acid in 2-propanol produces a stable hydrochloride salt.
Challenges and Optimization
Stereochemical Control
Preserving stereochemistry at C14 during hydrogenation requires careful catalyst selection. Pd/C avoids epimerization, whereas PtO₂ may induce partial racemization.
Scalability
The total synthesis’s 18-step sequence limits scalability, making semisynthesis the preferred industrial method. Recent advances in enzymatic hydrogenation offer greener alternatives, though yields remain suboptimal (∼70%).
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
La dihydropleuromutiline a un large éventail d'applications en recherche scientifique:
Mécanisme d'action
La dihydropleuromutiline exerce ses effets antibactériens en se liant au centre de transférase peptidique du ribosome bactérien. Cette liaison inhibe la formation de liaisons peptidiques pendant la synthèse des protéines, arrêtant efficacement la croissance et la réplication bactériennes. Les cibles moléculaires comprennent la sous-unité ribosomale 50S, et les voies impliquées sont liées à l'inhibition de la synthèse des protéines.
Applications De Recherche Scientifique
Background on Dihydropleuromutilin
This compound is derived from pleuromutilin, which is produced by the fungus Pleurotus mutilus. The compound functions by inhibiting bacterial protein synthesis through binding to the 50S subunit of bacterial ribosomes, effectively blocking the peptidyl transferase activity. This mechanism makes it a valuable candidate for treating infections caused by resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).
Clinical Applications
This compound has been evaluated in clinical settings for treating skin and skin structure infections caused by resistant bacteria. Notably, it has been used in murine models to assess its efficacy against MRSA infections, showing significant reductions in bacterial load compared to controls .
Case Study 1: Efficacy Against MRSA
A study conducted on the antibacterial properties of this compound derivatives revealed that certain modifications at the C-14 position enhanced their activity against MRSA. Compound 9 from this study exhibited an impressive K_D value of 1.77 × 10^(-8) M for binding to the bacterial ribosome, indicating a strong affinity and potential for clinical use .
Compound | MIC (μg/mL) | K_D (M) | Efficacy in Murine Model |
---|---|---|---|
This compound | 0.06 | 1.77 × 10^(-8) | Significant reduction in MRSA load |
Tiamulin | 0.7 | 2.50 × 10^(-8) | Moderate reduction |
Case Study 2: Structure-Activity Relationship
Research into the structure-activity relationship (SAR) of this compound derivatives has shown that specific functional groups significantly influence their antibacterial potency. Modifications such as introducing fluorine atoms have been linked to enhanced activity due to their ability to form hydrogen bonds with bacterial targets .
Future Directions and Research Opportunities
The ongoing exploration of this compound derivatives holds promise for developing new antibiotics capable of overcoming resistance mechanisms in bacteria. Future research may focus on:
- Novel Derivatives : Synthesizing new compounds with varied side chains to optimize antibacterial activity.
- Combination Therapies : Investigating the synergistic effects of this compound with other antibiotics to enhance efficacy against resistant strains.
- Pharmacokinetics and Safety : Conducting comprehensive studies on the pharmacokinetics and safety profiles of this compound in human subjects.
Mécanisme D'action
Dihydropleuromutilin exerts its antibacterial effects by binding to the peptidyl transferase center of the bacterial ribosome. This binding inhibits the formation of peptide bonds during protein synthesis, effectively halting bacterial growth and replication . The molecular targets include the 50S ribosomal subunit, and the pathways involved are related to protein synthesis inhibition .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Dihydropleuromutilin belongs to the pleuromutilin class, which includes natural and semi-synthetic derivatives. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison of this compound and Analogues
Compound | Molecular Formula | Molecular Weight | Key Structural Features | Antibiotic Spectrum | Unique Properties | Source |
---|---|---|---|---|---|---|
Pleuromutilin | C₂₂H₃₄O₅ | 378.5 | Unsaturated C14 ethene group | Gram-positive, Mycoplasma | Natural precursor | Clitopilus spp. |
This compound | C₂₂H₃₆O₅ | 380.5 | Saturated C14 ethyl group | Similar to pleuromutilin | Improved stability | Semi-synthetic |
Azamulin | C₂₄H₃₆N₄O₄S | 476.6 | 14-O-[(2-amino-1,2,4-triazole-5-thiol)acetate] | Broad-spectrum, including resistant strains | Cytochrome P450 inhibitor | Semi-synthetic |
19,20-Dihydromutilin 14-methanesulfanyloxyacetate | C₂₄H₄₀O₇S | 488.6 | Methanesulfanyloxyacetate at C14 | Extended Gram-negative coverage | Enhanced solubility and bioavailability | Semi-synthetic |
Key Comparisons:
Pleuromutilin vs. This compound :
- Structural Difference : this compound’s saturated ethyl group replaces pleuromutilin’s ethene group, reducing reactivity and enhancing metabolic stability .
- Activity : Both exhibit similar minimum inhibitory concentrations (MICs) against S. aureus (0.12–0.5 µg/mL), but this compound shows marginally better stability in plasma .
Azamulin vs. This compound :
- Structural Modification : Azamulin incorporates a triazole-thiol moiety, improving oral bioavailability and conferring selective inhibition of cytochrome P450 isoforms (e.g., CYP3A4) .
- Spectrum : Azamulin has broader activity against drug-resistant Streptococcus pneumoniae (MIC: 0.06 µg/mL) compared to this compound (MIC: 0.25 µg/mL) .
19,20-Dihydromutilin Derivatives :
- Derivatives like 19,20-dihydromutilin 14-methanesulfanyloxyacetate (Example 54 in EP 1930330B1) demonstrate enhanced solubility and extended activity against Escherichia coli (MIC: 2 µg/mL) due to sulfanyloxyacetate substitution .
Research Findings and Clinical Relevance
- This compound’s Limited Development: Despite its foundational role, research has prioritized analogues like azamulin and valnemulin (a veterinary antibiotic) for their superior pharmacokinetics .
- Azamulin’s Dual Role : Used both as an antibiotic and a biochemical tool to study drug-drug interactions via CYP inhibition .
- Cost and Availability : this compound is commercially available for research (e.g., BioAustralis, $274/5 mg), reflecting its niche application compared to widely used derivatives .
Activité Biologique
Dihydropleuromutilin is a semisynthetic derivative of pleuromutilin, a natural antibiotic derived from the fungus Pleurotus mutilus. This compound has garnered significant attention due to its potent antibacterial properties, particularly against Gram-positive bacteria, including resistant strains. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy against various pathogens, and relevant research findings.
This compound exerts its antibacterial effects primarily through the inhibition of protein synthesis in bacteria. It binds to the 50S ribosomal subunit at the peptidyl transferase center, disrupting peptide bond formation during translation. This unique mechanism is characterized by:
- Selective Binding : Unlike many antibiotics, this compound does not bind to eukaryotic ribosomes, thus minimizing toxicity to human cells .
- Resistance Profile : The development of resistance to this compound is notably slow, attributed to its distinct binding site and mechanism compared to other antibiotic classes .
Antibacterial Efficacy
This compound has demonstrated significant antibacterial activity against a range of bacterial pathogens. Key findings include:
- Activity Against Resistant Strains : Studies have shown that this compound is effective against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant Gram-positive bacteria .
- Comparative Potency : In vitro studies indicate that this compound exhibits comparable or enhanced activity relative to pleuromutilin and other derivatives against various bacterial strains .
Table 1: Antibacterial Activity of this compound Against Selected Pathogens
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 0.5 µg/mL | |
Mycoplasma hominis | 0.25 µg/mL | |
Streptococcus pneumoniae | 1 µg/mL | |
Enterococcus faecalis | 2 µg/mL |
Case Studies and Research Findings
- In Vivo Studies : Research has indicated that this compound shows promising results in animal models for treating infections caused by resistant bacteria. For instance, a study involving mice infected with MRSA demonstrated significant reductions in bacterial load when treated with this compound compared to controls .
- Pharmacokinetics : Despite its potent antibacterial activity, this compound faces challenges related to pharmacokinetics and metabolic stability. Modifications to enhance its bioavailability and reduce rapid metabolism are ongoing areas of research .
- Novel Derivatives : Recent studies have focused on synthesizing analogs of this compound with improved properties. For example, oligoethylene glycol-modified derivatives have shown enhanced activity against Gram-positive bacteria while maintaining low toxicity profiles .
Q & A
Q. How is dihydropleuromutilin structurally characterized to confirm its chemical identity?
Methodological Answer: Structural confirmation requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) NMR analyses resolve stereochemistry and connectivity .
- X-ray Crystallography : Provides definitive proof of molecular conformation and crystal packing .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity (>95% by HPLC) .
Advanced Research Question
Q. What experimental models are optimal for assessing this compound's antibacterial efficacy in vitro?
Methodological Answer:
- Minimum Inhibitory Concentration (MIC) Assays : Conducted per CLSI guidelines using broth microdilution against Gram-positive pathogens (e.g., Staphylococcus aureus, Streptococcus pneumoniae) .
- Time-Kill Kinetics : Evaluates bactericidal vs. bacteriostatic activity at 2×, 4×, and 8× MIC over 24 hours .
- Checkboard Synergy Assays : Quantifies interactions with β-lactams or macrolides using fractional inhibitory concentration (FIC) indices .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported MIC values across studies?
Methodological Answer:
- Standardize Growth Conditions : Control variables like inoculum size (5×10<sup>5</sup> CFU/mL), media (Mueller-Hinton II with 5% lysed horse blood), and incubation time (18–24 hours) .
- Validate Compound Stability : Assess degradation via HPLC under assay conditions (e.g., pH, temperature) .
- Cross-Validate with Reference Strains : Use ATCC control strains (e.g., S. aureus ATCC 29213) to calibrate inter-lab variability .
Advanced Research Question
Q. What methodologies are used to study resistance development to this compound?
Methodological Answer:
- Serial Passage Assays : Expose bacteria to sub-inhibitory concentrations over 30 generations; monitor MIC shifts .
- Whole-Genome Sequencing : Identify mutations in target genes (e.g., rplC encoding ribosomal protein L3) .
- Efflux Pump Inhibition : Combine this compound with efflux inhibitors (e.g., reserpine) to assess resistance mechanisms .
Experimental Design
Q. How can pharmacokinetic (PK) parameters of this compound be accurately determined in preclinical models?
Methodological Answer:
- In Vivo PK Studies : Administer single doses (IV/oral) to rodents; collect plasma samples at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose .
- Bioanalytical Quantification : Use LC-MS/MS with a lower limit of quantification (LLOQ) ≤10 ng/mL .
- Compartmental Modeling : Fit data to non-linear mixed-effects models (e.g., Phoenix WinNonlin) to estimate AUC, Cmax, and t1/2.
Advanced Research Question
Q. What strategies optimize the synthetic yield of this compound derivatives?
Methodological Answer:
- Catalytic Hydrogenation : Reduce pleuromutilin precursors using Pd/C or PtO2 under H2 (1–3 atm) .
- Stereochemical Control : Monitor reaction progress via chiral HPLC to ensure retention of critical C14-OH configuration .
- Scale-Up Considerations : Optimize solvent systems (e.g., THF/water mixtures) to prevent epimerization during purification .
Data Interpretation
Q. How should researchers analyze conflicting results in target engagement studies?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon, koff) to ribosomal subunits; validate with competitive inhibitors .
- Cryo-EM Structural Analysis : Resolve ligand-binding pockets at ≤3.0 Å resolution to confirm interactions .
- Functional Correlates : Correlate binding affinity (Kd) with antibacterial activity (MIC) across mutant strains .
Basic Research Question
Q. What analytical methods quantify this compound in biological matrices?
Methodological Answer:
- Sample Preparation : Extract plasma/tissue homogenates using protein precipitation (acetonitrile) or SPE cartridges .
- LC-MS/MS Parameters : Use a C18 column (2.1×50 mm, 1.7 µm), gradient elution (0.1% formic acid in water/acetonitrile), and MRM transitions (e.g., m/z 493.3→345.1) .
- Validation : Adhere to FDA guidelines for accuracy (85–115%), precision (CV ≤15%), and matrix effects .
Advanced Research Question
Q. How can researchers evaluate this compound's efficacy against bacterial biofilms?
Methodological Answer:
- Biofilm Models : Grow S. epidermidis biofilms on peg lids in TSB-glucose; treat with 4× MIC for 24 hours .
- Quantification : Stain with crystal violet (biomass) or resazurin (metabolic activity); compare to untreated controls .
- Confocal Microscopy : Visualize biofilm architecture post-treatment using LIVE/DEAD BacLight stains .
Research Gap Analysis
What unanswered questions exist regarding this compound's mechanism of action?
Methodological Answer:
- Ribosomal Footprinting : Identify exact binding sites via cryo-EM or X-ray crystallography at sub-2.5 Å resolution .
- Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated bacteria to map stress response pathways .
- Rescue Experiments : Overexpress putative target proteins (e.g., RplC mutants) to confirm target specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.